"3-Bromo-5-(trifluoromethyl)picolinaldehyde" chemical properties and structure
"3-Bromo-5-(trifluoromethyl)picolinaldehyde" chemical properties and structure
An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)picolinaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
3-Bromo-5-(trifluoromethyl)picolinaldehyde, with CAS Number 1227601-42-4, is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with a reactive aldehyde, a synthetically versatile bromine atom, and an electron-withdrawing trifluoromethyl group, makes it an exceptionally valuable intermediate for constructing complex molecular architectures. The trifluoromethyl group is a well-recognized bioisostere for various functionalities and is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, plausible synthetic strategies, key reactive characteristics, and potential applications of this important reagent.
Molecular Structure and Physicochemical Properties
The unique substitution pattern on the pyridine ring dictates the compound's reactivity. The aldehyde at the 2-position is activated by the ring nitrogen. The bromine at the 3-position and the trifluoromethyl group at the 5-position render the aromatic ring electron-deficient, influencing its reactivity in both nucleophilic and electrophilic substitution reactions, as well as its propensity for metal-catalyzed cross-coupling.
Table 1: Physicochemical Properties of 3-Bromo-5-(trifluoromethyl)picolinaldehyde
| Property | Value | Source |
| CAS Number | 1227601-42-4 | [1] |
| Molecular Formula | C₇H₃BrF₃NO | |
| Molecular Weight | 254.00 g/mol | |
| IUPAC Name | 3-bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Appearance | Expected to be a solid (based on related structures) | N/A |
| XLogP3 (Computed) | 2.2 | |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 2 (N, O) | |
| Rotatable Bond Count | 1 |
Plausible Synthetic Routes
While specific, peer-reviewed synthetic procedures for 3-Bromo-5-(trifluoromethyl)picolinaldehyde are not extensively published, its structure suggests several viable synthetic strategies based on established pyridine chemistry. The choice of route often depends on the availability and cost of the starting materials.
Route 1: Oxidation of a Precursor Alcohol or Methyl Group
A common and direct method for aldehyde synthesis is the oxidation of a primary alcohol. This route would begin with 3-bromo-5-(trifluoromethyl)picolyl alcohol.
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Starting Material: (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol.
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Oxidation Step: The alcohol can be oxidized to the aldehyde using a variety of mild oxidizing agents. Manganese dioxide (MnO₂) is particularly effective for allylic and benzylic-type alcohols, minimizing over-oxidation to the carboxylic acid. Other reagents like Dess-Martin periodinane (DMP) or a Swern oxidation provide reliable alternatives.
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Causality: Mild oxidants are crucial because picolinaldehydes can be sensitive. MnO₂ is a heterogeneous reagent, and the reaction is typically performed in a non-polar solvent like dichloromethane (DCM) or chloroform at room temperature. The reaction is driven to completion as the product is formed, and workup involves simple filtration of the manganese salts.
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Route 2: Formylation of a Metallated Pyridine Intermediate
This "bottom-up" approach involves creating a nucleophilic center at the 2-position of the pyridine ring and quenching it with an electrophilic formylating agent.
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Starting Material: 3-Bromo-5-(trifluoromethyl)pyridine.
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Directed Ortho-Metalation (DoM): The pyridine nitrogen can direct metalation to the C2 position. However, the presence of the bromine at C3 may complicate this. A more reliable method is halogen-metal exchange. Cooling a solution of the starting material to low temperatures (e.g., -78 °C) and treating it with an organolithium reagent like n-butyllithium (n-BuLi) can selectively form the 2-lithiated pyridine.
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Formylation: The resulting organolithium intermediate is then quenched with an anhydrous formylating agent, such as N,N-dimethylformamide (DMF).
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Causality: This reaction must be conducted under strictly anhydrous conditions at low temperatures to prevent side reactions. The choice of n-BuLi is standard for lithium-halogen exchange on aromatic systems. DMF serves as a robust and readily available C1 electrophile.
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Chemical Reactivity and Key Transformations
The utility of 3-Bromo-5-(trifluoromethyl)picolinaldehyde lies in the distinct reactivity of its functional groups. This allows for sequential, selective modifications to build molecular complexity.
Caption: Key reactivity sites of 3-Bromo-5-(trifluoromethyl)picolinaldehyde.
Reactions at the Aldehyde Group
The aldehyde is a versatile handle for chain extension and the introduction of new functional groups.
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Reductive Amination: This is one of the most robust methods for forming C-N bonds. The aldehyde reacts with a primary or secondary amine to form a transient imine (or iminium ion), which is then reduced in situ by a mild reducing agent.
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Expert Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is mild enough not to reduce the aldehyde itself, is selective for the protonated imine, and does not require strictly anhydrous conditions, making the protocol highly reliable and scalable.
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Wittig Reaction: This reaction allows for the conversion of the aldehyde into an alkene. A phosphorus ylide (Wittig reagent) attacks the aldehyde to form a C=C double bond.
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Expert Insight: The choice of ylide (stabilized or non-stabilized) determines the stereoselectivity of the resulting alkene. For drug discovery, this reaction is invaluable for creating rigid linkers or introducing new pharmacophoric elements.
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Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a weak base (like piperidine or pyridine) yields a C=C bond, providing a scaffold for further elaboration.
Reactions at the Carbon-Bromine Bond
The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
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Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction couples the bromopyridine with a boronic acid or boronate ester. It is a cornerstone of modern medicinal chemistry for constructing biaryl structures.
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Expert Insight: The electron-deficient nature of the trifluoromethyl-substituted pyridine ring makes it an excellent substrate for oxidative addition to the Pd(0) catalyst, often allowing the reaction to proceed under mild conditions. A typical catalyst system involves Pd(PPh₃)₄ or PdCl₂(dppf) with a base such as Na₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water or DME.
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Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromopyridine with an amine, again using a palladium catalyst with a specialized phosphine ligand (e.g., XPhos, SPhos).
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Expert Insight: This method is critical for accessing substituted amino-pyridines, a common motif in bioactive molecules. The choice of ligand is crucial and must be optimized to achieve high yields and avoid side reactions.
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Illustrative Experimental Workflow
The following diagram outlines a general, self-validating workflow for a typical cross-coupling reaction using this building block.
Caption: General workflow for a palladium-catalyzed cross-coupling experiment.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is illustrative and based on standard procedures for similar substrates. It should be adapted and optimized for specific coupling partners.
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Reactant Preparation: To an oven-dried reaction vial, add 3-Bromo-5-(trifluoromethyl)picolinaldehyde (1.0 mmol, 254 mg), the desired arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol, 212 mg), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).
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Inert Atmosphere: Seal the vial with a septum and purge with dry nitrogen or argon for 10 minutes.
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Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
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Reaction: Place the vial in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
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Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
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Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.
Applications in Medicinal Chemistry
The 3-bromo-5-(trifluoromethyl)picolinaldehyde scaffold is a privileged starting point for synthesizing inhibitors of various biological targets. The trifluoromethyl group often enhances membrane permeability and blocks metabolic degradation, while the pyridine nitrogen can act as a hydrogen bond acceptor, interacting with protein active sites.
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Kinase Inhibitors: The pyridine core is prevalent in numerous kinase inhibitors. The aldehyde can be elaborated into complex side chains that occupy specific pockets of the ATP-binding site, while the C-Br position can be used to introduce larger aromatic systems via cross-coupling to achieve selectivity.
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Aspartyl Protease Inhibitors: As seen in patent literature for related structures, sulfonamide-containing compounds derived from heterocyclic cores can act as potent inhibitors of proteases, including HIV protease.
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Metabolic Disease and Obesity: Substituted pyridines have been explored as inhibitors of enzymes like methionine aminopeptidase 2 (MetAP2), which are targets for treating obesity. The aldehyde provides a convenient point for building out structures that can interact with such enzymatic targets.
Handling, Storage, and Safety
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended.
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Toxicity: Specific toxicological data is not available for this compound. However, compounds with similar functional groups (aromatic aldehydes, brominated aromatics) can be irritants to the skin, eyes, and respiratory system. Treat as a potentially hazardous chemical.
Conclusion
3-Bromo-5-(trifluoromethyl)picolinaldehyde is a high-value, versatile chemical intermediate with significant potential in modern drug discovery and fine chemical synthesis. Its strategically placed functional groups allow for a wide array of chemical transformations, enabling the efficient construction of novel and complex molecules. While detailed synthetic and reaction literature for this specific compound is emerging, its reactivity can be confidently predicted from established chemical principles, making it a powerful tool for medicinal chemists aiming to access new chemical space and develop next-generation therapeutics.
References
- TW593248B - Inhibitors of aspartyl protease - Google Patents. [URL: https://patents.google.
- PrepChem.com - (Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine). [URL: https://www.prepchem.com/synthesis-of-3-bromo-2-methoxy-5-trifluoromethyl-pyridine]
- Sigma-Aldrich - SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p51001]
- PubMed Central - Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5487848/]
- ChemScene - 1227489-83-9 | 5-Bromo-3-(trifluoromethyl)picolinaldehyde. [URL: https://www.chemscene.com/products/5-Bromo-3-trifluoromethylpicolinaldehyde-CS-0187116.html]
- Fisher Scientific - SAFETY DATA SHEET. [URL: https://www.fishersci.com/store/msds?partNumber=AC467910010&productDescription=3-BROMO-5-%28TRIFLUOROMETHOXY%29BENZALDEHYDE%2C+97%25%2C+THERMO+SCIENTIFIC&vendorId=VN00033897&countryCode=US&language=en]
- BLD Pharm - 1227601-42-4|3-Bromo-5-(trifluoromethyl)picolinaldehyde. [URL: https://www.bldpharm.com/products/1227601-42-4.html]
- 3M - Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking. [URL: https://multimedia.3m.com/mws/media/195021E/3m-novec-7300-engineered-fluid-sds-reach-english.pdf]
- PubChem - 5-Bromo-3-(trifluoromethyl)picolinaldehyde | C7H3BrF3NO | CID 70700825. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70700825]
- Google Patents - Process For The Preparation Of Pyridine Carboxaldehydes And Intermediates Thereof. [URL: https://patents.google.
- Guidechem - CAS 934279-60-4 | 3-PYRIDINECARBOXALDEHYDE, 2-CHLORO-5-(TRIFLUOROMETHYL)- supply. [URL: https://www.guidechem.com/products/cas-934279-60-4.html]
- ChemicalBook - 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis. [URL: https://www.chemicalbook.com/synthesis/630125-49-4.htm]
- Sigma-Aldrich - 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/g000720]
- BLD Pharm - 1361494-24-7|5-Bromo-3-(trifluoromethoxy)picolinaldehyde. [URL: https://www.bldpharm.com/products/1361494-24-7.html]
- Sunway Pharm Ltd - 5-Bromo-3-(trifluoromethyl)picolinaldehyde - CAS:1227489-83-9. [URL: https://www.3wpharm.com/pro/p80497.html]
- molecularinfo.com - Cas Number 1227601-42-4|3-Bromo-5-(trifluoromethyl)picolinaldehyde. [URL: https://www.molecularinfo.com/showcas/cas-1227601-42-4.html]
- Google Patents - CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline. [URL: https://patents.google.
- Google Patents - WO2015094913A1 - Fluorophenyl pyrazol compounds. [URL: https://patents.google.
- PubMed - Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/39754778/]
- NIH - Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3985721/]
- Google Patents - US20190336621A1 - Radioactive compound for diagnosis of malignant melanoma and use thereof. [URL: https://patents.google.
- Sigma-Aldrich - 5-(trifluoromethyl)picolinaldehyde | 31224-82-5. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ambh2d6f8b89]
- PubChem - 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2735880]
